Carnitine bromoacetate

Description

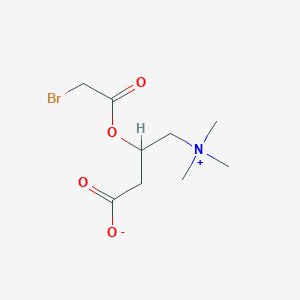

Carnitine bromoacetate is a biosourced ionic liquid and amphiphilic compound synthesized via esterification of carnitine—a quaternary ammonium compound involved in fatty acid metabolism—with bromoacetate. This derivative combines the hydrophilic carnitine moiety with a bromoacetate alkyl chain, resulting in unique physicochemical properties such as room-temperature liquidity, surfactant behavior, and hydrotropic efficiency . Its applications span green chemistry, biomedicine (e.g., drug solubilization), and industrial processes due to its low cytotoxicity and functional versatility .

Properties

CAS No. |

10034-25-0 |

|---|---|

Molecular Formula |

C9H16BrNO4 |

Molecular Weight |

282.13 g/mol |

IUPAC Name |

3-(2-bromoacetyl)oxy-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C9H16BrNO4/c1-11(2,3)6-7(4-8(12)13)15-9(14)5-10/h7H,4-6H2,1-3H3 |

InChI Key |

XSPKQMNUNNSJIQ-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CBr |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CBr |

Synonyms |

omoacetylcarnitine bromoacetylcarnitine, (+-)-isomer bromoacetylcarnitine, (R)-isomer bromoacetylcarnitine, (S)-isomer carnitine bromoacetate |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Carnitine bromoacetate can be synthesized through the reaction of bromoacetyl chloride with carnitine. The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production of bromoacetylcarnitine may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the product, such as recrystallization or chromatography, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Carnitine bromoacetate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.

Oxidation and Reduction: The carnitine moiety can undergo oxidation and reduction reactions, affecting its functional groups.

Hydrolysis: The ester bond in bromoacetylcarnitine can be hydrolyzed to produce bromoacetic acid and carnitine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide or amines, typically carried out in aqueous or organic solvents.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester bond.

Major Products

Substitution: Products include substituted carnitine derivatives.

Oxidation: Oxidized forms of carnitine.

Hydrolysis: Bromoacetic acid and carnitine.

Scientific Research Applications

Carnitine bromoacetate has several applications in scientific research:

Biochemistry: Used as a substrate to study enzyme kinetics and mechanisms, particularly those involving carnitine acyltransferases.

Medicine: Potential use in studying metabolic disorders related to carnitine deficiency or dysfunction.

Chemistry: Employed in the synthesis of other complex molecules due to its reactive bromoacetyl group.

Industry: May be used in the development of biochemical assays and diagnostic tools.

Mechanism of Action

Carnitine bromoacetate exerts its effects primarily through its interaction with enzymes involved in fatty acid metabolism. It acts as a substrate for carnitine acyltransferases, facilitating the transfer of acyl groups. The bromoacetyl group can also alkylate active site residues in enzymes, leading to inhibition or modification of enzyme activity .

Comparison with Similar Compounds

Structural and Functional Analogues

Carnitine bromoacetate belongs to two chemical families: carnitine alkyl esters and bromoacetate derivatives . Key analogues include:

- Carnitine alkyl ester bromides (e.g., carnitine ethyl bromide, carnitine butyl bromide).

- Simple bromoacetate esters (e.g., ethyl bromoacetate, isopropyl bromoacetate).

Table 1: Structural Comparison

| Compound | Core Structure | Functional Groups | Key Applications |

|---|---|---|---|

| This compound | Carnitine + bromoacetate | Quaternary ammonium, ester, Br⁻ | Ionic liquids, drug delivery |

| Ethyl bromoacetate | Ethanol + bromoacetate | Ester, Br⁻ | Organic synthesis intermediate |

| Isopropyl bromoacetate | Isopropanol + bromoacetate | Ester, Br⁻ | Solvent, reagent |

| Carnitine ethyl bromide | Carnitine + ethyl bromide | Quaternary ammonium, Br⁻ | Surfactants, hydrotropes |

Physicochemical Properties

Table 2: Thermal and Solubility Profiles

| Compound | State at RT | Solubility in Water | Aggregation Behavior |

|---|---|---|---|

| This compound | Liquid | High (hydrotropic) | Micelles (chain-dependent) |

| Ethyl bromoacetate | Liquid | Moderate | Non-aggregating |

| Isopropyl bromoacetate | Liquid | Low | Non-aggregating |

| Carnitine ethyl bromide | Liquid | High | Surfactant (n ≥ 8 chains) |

Notes:

- This compound’s hydrotropic efficiency (e.g., solubilizing Disperse Red 13) surpasses ethyl/isopropyl bromoacetates, which lack amphiphilic structure .

- Isopropyl bromoacetate’s low solubility aligns with its role as a non-polar reagent .

Cytotoxicity and Metabolic Effects

- This compound: Exhibits cytotoxicity comparable to conventional surfactants (e.g., SDS) in human keratinocytes, with LC₅₀ values ~100–200 µM. Its carnitine moiety may mitigate bromoacetate’s alkylating toxicity .

- No significant cytotoxicity reported in mammalian cells .

- Carnitine (free) : Reduces cellular triglyceride accumulation by 21–33% in adipocytes, suggesting metabolic benefits. Bromoacetate conjugation may alter this activity, though direct evidence is lacking .

Key Insight: The carnitine component may confer partial biocompatibility, distinguishing this compound from non-carnitine bromoacetates .

Q & A

Q. How is carnitine bromoacetate synthesized and characterized in laboratory settings?

Synthesis involves esterifying L-carnitine with bromoacetic acid under acidic catalysis (e.g., sulfuric acid), followed by purification via recrystallization. Characterization employs:

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity by identifying key proton environments (e.g., δ 3.2 for the carnitine backbone) .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95%) using C18 columns with UV detection at 210 nm .

- Melting Point Analysis : Verifies crystallinity (e.g., 156–161°C for brominated analogs) . Yield optimization requires inert atmospheres to prevent bromide oxidation and stoichiometric adjustments .

Table 1: Key Characterization Techniques

| Technique | Parameter Measured | Typical Results | Methodological Controls |

|---|---|---|---|

| NMR | Structural confirmation | δ 3.2 (carnitine backbone) | Deuterated solvents, 400 MHz |

| HPLC | Purity | >95% peak area | C18 column, isocratic elution |

| Melting Point | Crystallinity | 156–161°C | Differential scanning calorimetry |

Q. What analytical techniques validate the stability of this compound under physiological conditions?

Stability studies use:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Quantifies degradation products (e.g., free carnitine) in simulated gastric fluid (pH 2.0) and plasma .

- Circular Dichroism (CD) : Monitors conformational changes in aqueous buffers at 37°C over 24 hours .

- Accelerated Stability Testing : Exposes samples to 40°C/75% RH for 4 weeks, with HPLC tracking purity loss (<5% degradation acceptable) .

Q. What experimental models are standard for preliminary efficacy testing of this compound?

- In vitro : Fibroblast transport assays using <sup>3</sup>H-labeled carnitine derivatives to measure uptake kinetics (Km, Vmax) .

- In vivo : Rodent models (e.g., Reye syndrome rats) assess hepatic protection via serum ALT and lipid peroxidation markers post-administration (50–100 mg/kg BW) .

Table 2: Common Experimental Models

| Model Type | System | Key Endpoints | Methodological Considerations |

|---|---|---|---|

| In vitro | Human fibroblasts | Transport activity | Radiolabeled compounds, 37°C incubation |

| In vivo (acute) | Sprague-Dawley rats | Serum ALT, hepatic triglycerides | Dose standardization, terminal blood sampling |

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data across species?

Contradictions arise from interspecies metabolic variability (e.g., murine vs. primate CYP450 activity). Methodological solutions include:

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrates species-specific parameters (e.g., hepatic blood flow, enzyme expression) to predict AUC and Cmax .

- Data Triangulation : Combines LC-MS/MS metabolite profiling, tissue distribution studies, and in vitro hepatocyte clearance assays to identify confounders (e.g., protein binding differences) .

- Harmonized Protocols : Standardizes sampling intervals and analytical sensitivity (e.g., ±5% CV for inter-lab reproducibility) .

Q. What advanced techniques elucidate mitochondrial uptake mechanisms of this compound?

- Competitive Inhibition Assays : Isolated mitochondria incubated with <sup>3</sup>H-carnitine bromoacetate and excess L-carnitine quantify transporter affinity (IC50) .

- CRISPR-Cas9 Knockout Models : SLC22A5-edited cell lines (e.g., CHO cells) validate OCTN2 transporter dependency by comparing uptake deficits .

- Molecular Dynamics Simulations : Predict binding interactions between bromoacetate moieties and transporter active sites, validated via site-directed mutagenesis .

Q. How can in silico approaches complement experimental studies of this compound metabolism?

- Molecular Docking : Screens potential metabolic enzymes (e.g., carnitine palmitoyltransferase) using AutoDock Vina, with binding energies ≤−6 kcal/mol considered significant .

- Metabolite Prediction Software (e.g., Meteor Nexus) : Generates biotransformation pathways, cross-validated with HPLC-MS/MS profiling of rat plasma .

- Machine Learning Models : Train on existing pharmacokinetic datasets to predict half-life variations across demographic cohorts (R<sup>2</sup> >0.85 required for clinical relevance) .

Methodological Considerations for Data Rigor

- Conflict Resolution : Apply meta-analytical frameworks (e.g., random-effects models) to aggregate heterogeneous datasets, adjusting for publication bias via funnel plots .

- Ethical Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility, including detailed supplemental data on compound characterization .

- Research Question Framing : Use FINER criteria (Feasible, Novel, Ethical, Relevant) to design studies addressing gaps in mitochondrial transport mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.